5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrano-thieno-pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and various sulfur-containing reagents. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in materials science and the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide .
Uniqueness
The uniqueness of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the pyrano-thieno-pyrimidinone core and the presence of both chlorophenyl and methoxyphenyl groups.
Properties
Molecular Formula |
C26H23ClN2O4S2 |
---|---|
Molecular Weight |
527.1g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-26(2)12-17-21(13-33-26)35-23-22(17)24(31)29(18-6-4-5-7-20(18)32-3)25(28-23)34-14-19(30)15-8-10-16(27)11-9-15/h4-11H,12-14H2,1-3H3 |
InChI Key |
YIJMBENJQKAAGD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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